molecular formula C12H17N3O2S B3129251 Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate CAS No. 339019-53-3

Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate

Cat. No.: B3129251
CAS No.: 339019-53-3
M. Wt: 267.35 g/mol
InChI Key: LNUSGTPPYJZAHC-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by:

  • Position 4: 1-Pyrrolidinyl substituent, a five-membered cyclic amine that enhances solubility in polar solvents and may influence receptor binding.
  • Position 5: Ethyl carboxylate (-COOEt), a common ester group that improves bioavailability and acts as a prodrug motif .

This compound’s structural features are critical for its physicochemical properties and biological activity, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to the pyrrolidinyl moiety .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-pyrrolidin-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-17-11(16)9-8-13-12(18-2)14-10(9)15-6-4-5-7-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSGTPPYJZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CCCC2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175542
Record name Ethyl 2-(methylthio)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339019-53-3
Record name Ethyl 2-(methylthio)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339019-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with pyrrolidine and methylsulfanyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyrimidine derivatives

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 1-pyrrolidinyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 4 Substituent Molecular Weight (g/mol) Key Properties
Ethyl 2-(methylsulfanyl)-4-(morpholin-4-yl)-5-pyrimidinecarboxylate Morpholinyl (6-membered) 283.35 Higher polarity due to oxygen; improved aqueous solubility.
Ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-(methylsulfanyl) derivative Aromatic benzylamino ~395.47* Increased steric bulk; potential for π-π stacking interactions.
Ethyl 4-(trifluoromethyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CF3 group 284.23 Enhanced electron-withdrawing effects; higher metabolic stability.
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Amino (-NH2) 213.25 Basic character; prone to hydrogen bonding and protonation at physiological pH.

*Estimated based on molecular formula.

Key Observations :

  • Pyrrolidinyl vs. Morpholinyl : Pyrrolidinyl (5-membered) offers lower polarity than morpholinyl (6-membered with oxygen), favoring blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzylamino) enhance planar interactions but reduce solubility compared to cyclic amines .

Substituent Variations at Position 2

Methylsulfanyl (-SMe) is conserved in many analogs, but alternative groups exist:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties
Ethyl 2-(methylsulfonyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate Sulfonyl (-SO2Me) ~283.34* Higher oxidation state; increased polarity and potential for covalent binding.
Ethyl 4-phenylsulfanyl-2-methylsulfanyl-5-pyrimidinecarboxylate Phenylsulfanyl (-SPh) 306.40 Enhanced lipophilicity (XLogP3: 3.7); possible aryl receptor interactions.

Key Observations :

  • Sulfanyl (-SMe) vs. Sulfonyl (-SO2Me) : Sulfonyl derivatives exhibit higher polarity and oxidative stability, altering pharmacokinetics .
  • Thioether vs. Thioaryl : Phenylsulfanyl groups increase logP values, improving membrane permeability but risking off-target binding .

Functional Group Modifications at Position 5

The ethyl ester (-COOEt) is frequently replaced with carboxylic acids or aldehydes:

Compound Name Position 5 Group Similarity Score Key Properties
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid Carboxylic acid (-COOH) 0.95 Higher acidity (pKa ~4-5); improved water solubility but reduced bioavailability.
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Aldehyde (-CHO) 0.82 Electrophilic reactivity; potential for Schiff base formation with amines.

Key Observations :

  • Ester vs. Carboxylic Acid : Ethyl esters act as prodrugs, hydrolyzing in vivo to active acids. Direct carboxylic acids may suffer from poor membrane permeability .

Biological Activity

Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate (CAS: 339019-53-3) is a complex organic compound notable for its unique structural attributes, including a pyrimidine ring substituted with a pyrrolidinyl group and an ethyl ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C12H17N3O2S
  • Molecular Weight: 267.35 g/mol
  • Structure: The compound features a pyrimidine core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to potential therapeutic effects.

Potential Biological Effects

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties: Research indicates that the compound may have anticancer effects, potentially through the inhibition of specific cancer cell lines.
  • Enzyme Inhibition: The compound's ability to bind to and inhibit certain enzymes may contribute to its therapeutic potential, particularly in cancer and other diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds show significant activity against various cancer cell lines, suggesting that this compound could possess similar properties .
  • Antimicrobial Studies : Research highlighted in the MDPI journal indicated that pyrimidine derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study suggests that modifications to the pyrimidine structure can enhance these effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential modulation of enzyme activity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining appropriate pyrimidine derivatives with pyrrolidine and methylsulfanyl groups.
  • Catalysis : Utilizing catalysts under controlled conditions to optimize yield and purity.

Industrial Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for drug discovery targeting various diseases.
  • Chemical Synthesis : As a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate and its analogs?

The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidinyl group at the 4-position.
  • Thioether formation (methylsulfanyl group) at the 2-position, often using methyl disulfide or thiolating agents under basic conditions .
  • Esterification at the 5-position, typically via reaction with ethyl chloroformate or alcoholysis of a carboxylic acid intermediate . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometry .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyrrolidinyl protons at δ 1.5–2.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .
  • HPLC/MS : Ensures purity (>95%) and detects byproducts from incomplete substitution or ester hydrolysis .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regioselectivity, particularly for analogs with bulky substituents .

Advanced Research Questions

Q. What computational tools predict the electronic properties and reactivity of this pyrimidine derivative?

Density Functional Theory (DFT) using software like ADF can:

  • Model charge distribution (e.g., electron-deficient pyrimidine ring due to ester and sulfanyl groups) .
  • Predict nucleophilic/electrophilic sites : The 4-position pyrrolidinyl group enhances electron density, while the 2-methylsulfanyl group stabilizes via resonance .
  • Simulate interaction energies with biological targets (e.g., enzymes) using COSMO solvent models .

Q. How do structural modifications (e.g., trifluoromethyl vs. pyrrolidinyl) alter biological activity in pyrimidine analogs?

Comparative studies show:

  • Trifluoromethyl groups improve metabolic stability and target binding via hydrophobic interactions .
  • Pyrrolidinyl substituents enhance solubility and modulate steric effects, influencing selectivity in kinase inhibition .
  • Methylsulfanyl groups increase oxidative stability compared to thiols but may reduce bioavailability due to lipophilicity . Bioactivity assays (e.g., IC50_{50} measurements) paired with molecular docking are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

Discrepancies in pathways (e.g., competing nucleophilic substitutions) can be addressed via:

  • Kinetic isotope effects (KIE) to identify rate-determining steps .
  • In situ FTIR or Raman spectroscopy to track intermediate formation .
  • Isolation of intermediates (e.g., using flash chromatography) to confirm mechanistic hypotheses .

Q. How does the compound interact with biological membranes or proteins?

  • Surface Plasmon Resonance (SPR) or ITC quantifies binding affinities to targets like kinases or GPCRs .
  • MD simulations model membrane permeation, highlighting the role of the ester group in modulating logP values .
  • Fluorescence quenching assays assess interactions with serum albumin to predict pharmacokinetics .

Methodological Notes

  • Contradictory SAR Data : Analogs with trifluoromethyl groups may show divergent bioactivity due to varying electronic effects vs. steric hindrance .
  • Synthetic Challenges : Competing side reactions (e.g., ester hydrolysis under basic conditions) require pH control and anhydrous solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylsulfanyl)-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate

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